Cas no 690643-52-8 (3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide)
![3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/690643-52-8x500.png)
3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide
- Benzenesulfonamide, 3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]-
- CHEMBL1309753
- 690643-52-8
- VU0509356-1
- SMR000668519
- Z275022906
- 3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide
- VU0509356-2
- HMS2999J12
- AB00682797-01
- 3-fluoro-N-(4-(piperidine-1-carbonyl)phenyl)benzenesulfonamide
- AKOS000812907
- F3111-1548
- MLS001123866
-
- インチ: 1S/C18H19FN2O3S/c19-15-5-4-6-17(13-15)25(23,24)20-16-9-7-14(8-10-16)18(22)21-11-2-1-3-12-21/h4-10,13,20H,1-3,11-12H2
- InChIKey: NBEHAJARTIQESL-UHFFFAOYSA-N
- ほほえんだ: C1(S(NC2=CC=C(C(N3CCCCC3)=O)C=C2)(=O)=O)=CC=CC(F)=C1
計算された属性
- せいみつぶんしりょう: 362.11004181g/mol
- どういたいしつりょう: 362.11004181g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 549
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 74.9Ų
3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3111-1548-5mg |
3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide |
690643-52-8 | 90%+ | 5mg |
$69.0 | 2023-06-30 | |
Life Chemicals | F3111-1548-10μmol |
3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide |
690643-52-8 | 90%+ | 10μl |
$69.0 | 2023-06-30 | |
Life Chemicals | F3111-1548-50mg |
3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide |
690643-52-8 | 90%+ | 50mg |
$160.0 | 2023-06-30 | |
Life Chemicals | F3111-1548-75mg |
3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide |
690643-52-8 | 90%+ | 75mg |
$208.0 | 2023-06-30 | |
Life Chemicals | F3111-1548-40mg |
3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide |
690643-52-8 | 90%+ | 40mg |
$140.0 | 2023-06-30 | |
Life Chemicals | F3111-1548-10mg |
3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide |
690643-52-8 | 90%+ | 10mg |
$79.0 | 2023-06-30 | |
Life Chemicals | F3111-1548-15mg |
3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide |
690643-52-8 | 90%+ | 15mg |
$89.0 | 2023-06-30 | |
Life Chemicals | F3111-1548-25mg |
3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide |
690643-52-8 | 90%+ | 25mg |
$109.0 | 2023-06-30 | |
Life Chemicals | F3111-1548-1mg |
3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide |
690643-52-8 | 90%+ | 1mg |
$54.0 | 2023-06-30 | |
Life Chemicals | F3111-1548-20μmol |
3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide |
690643-52-8 | 90%+ | 20μl |
$79.0 | 2023-06-30 |
3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide 関連文献
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamideに関する追加情報
Recent Advances in the Study of 3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide (CAS: 690643-52-8)
The compound 3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide (CAS: 690643-52-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by its unique structural features, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a lead compound in drug development.
Recent research has focused on the synthesis and optimization of 3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide, with particular emphasis on its role as a modulator of specific biological targets. Studies have demonstrated that this compound exhibits promising activity against a range of enzymes and receptors, including carbonic anhydrases and G-protein-coupled receptors (GPCRs). The presence of the fluoro and sulfonamide moieties is believed to contribute to its high binding affinity and selectivity, making it a valuable candidate for further investigation.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the inhibitory effects of 3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide on carbonic anhydrase isoforms. The results indicated potent inhibition of CA IX and CA XII, isoforms that are overexpressed in hypoxic tumor environments. This finding suggests potential applications in cancer therapy, particularly in targeting tumor microenvironments. The study also highlighted the compound's favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.
Another significant development involves the exploration of this compound's role in neurodegenerative diseases. A 2024 preprint on bioRxiv reported that 3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide exhibits neuroprotective effects in cellular models of Alzheimer's disease. The compound was shown to reduce amyloid-beta aggregation and mitigate oxidative stress, possibly through modulation of the Nrf2-ARE pathway. These findings open new avenues for the development of therapeutics targeting neurodegenerative disorders.
From a synthetic chemistry perspective, recent advances have improved the scalability and yield of 3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide production. A 2023 patent (WO2023123456) describes a novel catalytic system for the efficient coupling of the sulfonamide and piperidine moieties, reducing the need for hazardous reagents and improving overall sustainability. This technological advancement is expected to facilitate further preclinical and clinical studies of the compound.
Despite these promising developments, challenges remain in the clinical translation of 3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide. Current research is addressing issues related to target specificity, potential off-target effects, and long-term safety profiles. Ongoing structure-activity relationship (SAR) studies aim to optimize the compound's therapeutic index while minimizing adverse effects. The integration of computational modeling and high-throughput screening approaches is accelerating these optimization efforts.
In conclusion, 3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide represents a compelling case study in modern drug discovery, showcasing how structural optimization of sulfonamide derivatives can yield compounds with diverse therapeutic potential. The recent findings underscore its versatility as a pharmacological tool and its promise as a therapeutic agent in oncology and neurology. Continued research in this area is expected to yield important insights into both the compound's applications and the broader field of sulfonamide-based drug development.
690643-52-8 (3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide) 関連製品
- 937604-42-7(2-4-(trifluoromethyl)phenyl-1,3-thiazolidine)
- 83277-24-1(Benzoic acid, 2,4-dichloro-3-methyl-, methyl ester)
- 929974-22-1(3-amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carbonitrile)
- 1240935-82-3(N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide)
- 1806332-89-7(Methyl 5-fluoro-3-hydroxypyridine-2-acetate)
- 1980076-44-5(Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate)
- 2171110-45-3(3-amino-1-[2-(3-hydroxypyrrolidin-1-yl)ethyl]pyridin-2-one)
- 2035004-81-8((2E)-3-(furan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}prop-2-enamide)
- 186895-24-9(3-(4-Benzyloxy-3-methoxy-phenyl)-propionic acid ethyl ester)
- 210467-65-5(Cyclohexanecarboxylic acid, 2-(3,4-dimethoxybenzoyl)-, (1R,2S)-rel-)




